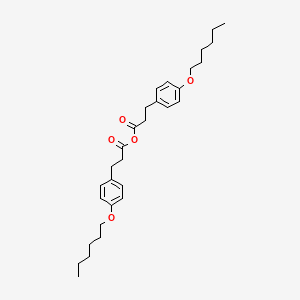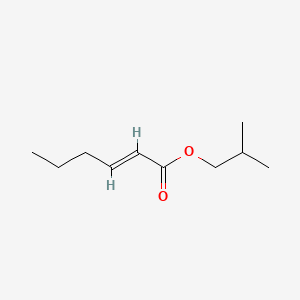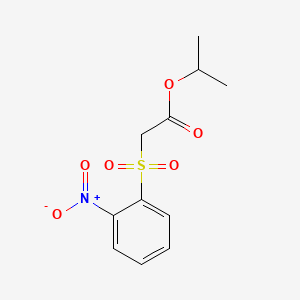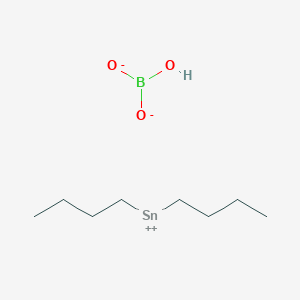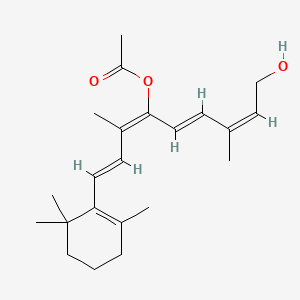
Chromium mono silicide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chromium mono silicide, also known as chromium silicide, is a binary compound consisting of chromium and silicon. It is represented by the chemical formula CrSi. This compound is known for its high melting point, excellent thermal stability, and resistance to oxidation and corrosion. This compound is widely used in various industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
Chromium mono silicide can be synthesized through several methods, including:
Diffusion Alloying: This involves the diffusion of silicon into chromium at high temperatures.
Metal-Thermal Reduction: This method involves the reduction of chromium (III) chloride and sodium fluorine-silicate by metallic sodium or magnesium.
Electrochemical Synthesis: This compound can also be synthesized through the electrolysis of chloride-fluoride melts containing fluorine-silicate and potassium chromate.
Industrial Production Methods
In industrial settings, this compound is often produced using high-temperature processes such as:
Chemical Vapor Deposition (CVD): This method involves the deposition of chromium and silicon precursors onto a substrate, followed by thermal treatment to form this compound.
Molecular Beam Epitaxy (MBE): This technique involves the deposition of chromium and silicon atoms onto a substrate in a vacuum environment, allowing for precise control over the composition and structure of the resulting silicide.
化学反応の分析
Types of Reactions
Chromium mono silicide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form chromium oxide (Cr2O3) and silicon dioxide (SiO2) at high temperatures.
Reduction: The compound can be reduced using strong reducing agents such as hydrogen gas or metallic sodium.
Substitution: this compound can undergo substitution reactions where silicon atoms are replaced by other elements such as boron or nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen gas and air. The reaction typically occurs at temperatures above 800°C.
Reduction: Reducing agents such as hydrogen gas or metallic sodium are used at elevated temperatures.
Substitution: Elements such as boron or nitrogen can be introduced into the this compound matrix through high-temperature diffusion processes.
Major Products Formed
Oxidation: Chromium oxide (Cr2O3) and silicon dioxide (SiO2).
Reduction: Metallic chromium and silicon.
Substitution: Chromium boride or chromium nitride compounds.
科学的研究の応用
Chromium mono silicide has a wide range of scientific research applications, including:
Biology: this compound is used in the development of biosensors and other biomedical devices due to its biocompatibility and electrical conductivity.
Medicine: The compound is being explored for use in drug delivery systems and medical implants.
作用機序
The mechanism by which chromium mono silicide exerts its effects involves several molecular targets and pathways:
Thermal Stability: The high melting point and thermal stability of this compound are attributed to the strong covalent bonding between chromium and silicon atoms.
Oxidation Resistance: The formation of a thin layer of chromium oxide (Cr2O3) on the surface of this compound acts as a diffusion barrier, preventing further oxidation.
Electrical Conductivity: The presence of d-electrons in the outer shell of chromium atoms contributes to the electrical conductivity of this compound.
類似化合物との比較
Chromium mono silicide can be compared with other similar compounds such as:
Chromium Disilicide (CrSi2): Chromium disilicide has a higher silicon content and different crystal structure compared to this compound.
Molybdenum Silicide (MoSi2): Molybdenum silicide has a higher melting point and better oxidation resistance compared to this compound.
Tungsten Silicide (WSi2): Tungsten silicide has similar properties to this compound but with higher density and melting point.
This compound stands out due to its unique combination of thermal stability, oxidation resistance, and electrical conductivity, making it a versatile material for various scientific and industrial applications.
特性
CAS番号 |
12626-44-7 |
|---|---|
分子式 |
CrSi |
分子量 |
80.081 g/mol |
InChI |
InChI=1S/Cr.Si |
InChIキー |
DYRBFMPPJATHRF-UHFFFAOYSA-N |
正規SMILES |
[Si]#[Cr] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





